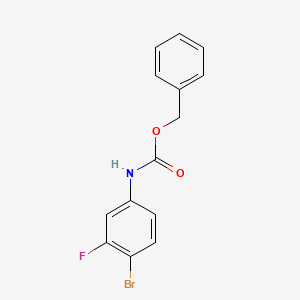









|
REACTION_CXSMILES
|
C(=O)([O-])O.[Na+].[Br:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][C:8]=1[F:14].Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[NH:11][C:10]1[CH:12]=[CH:13][C:7]([Br:6])=[C:8]([F:14])[CH:9]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
27.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
333 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(N)C=C1)F
|
|
Name
|
|
|
Quantity
|
660 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred over 90 mins at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not exceed 22° C
|
|
Type
|
CUSTOM
|
|
Details
|
the acetone was removed under vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was then extracted with ethyl acetate (3×150 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with a saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
ADDITION
|
|
Details
|
n-hexane added
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred during 30 min at room temperature
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
the crystals were filtrated
|
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
to give the first crop of solid
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the solid mixed with heptane at 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred during 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The product was again filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to give the second crop of solid
|
|
Type
|
CUSTOM
|
|
Details
|
to give the product (85.3 g, quantitative) as of solid
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)Br)F)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |